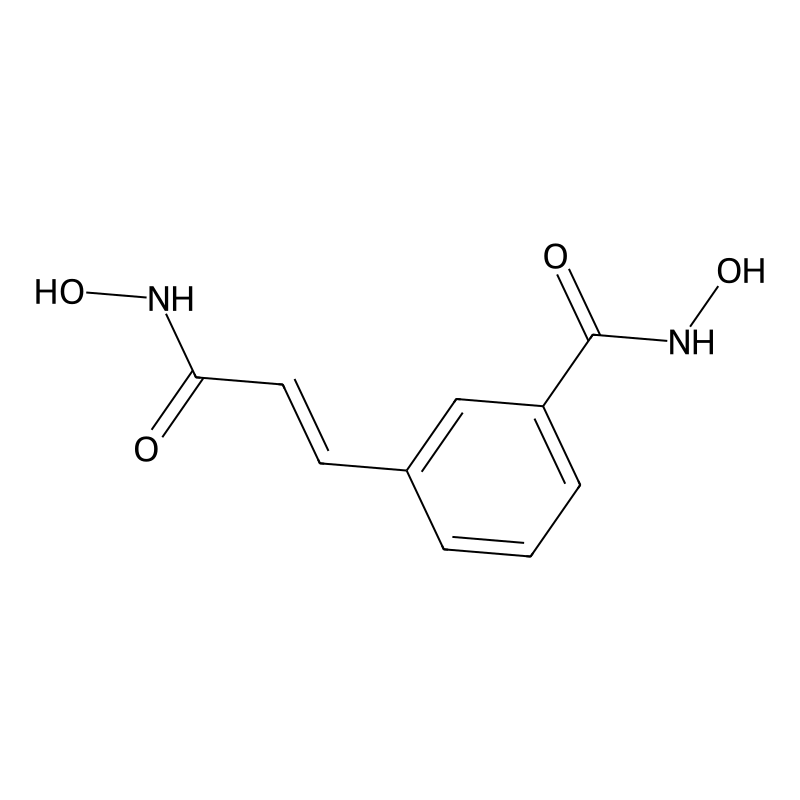

m-carboxycinnamic acid bishydroxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Histone Deacetylase (HDAC) Inhibition

N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide, also known as CBHA, is a well-documented inhibitor of histone deacetylases (HDACs) []. HDACs are enzymes responsible for removing acetyl groups from histone proteins. Acetylation of histones loosens the chromatin structure, allowing for increased gene expression. By inhibiting HDAC activity, CBHA promotes histone acetylation and can potentially influence the expression of various genes [].

This property of CBHA is being investigated in the context of cancer research. Cancer cells often exhibit abnormal gene expression patterns. By modulating gene expression through HDAC inhibition, CBHA may have potential applications in cancer treatment [].

Induction of Differentiation and Apoptosis

Studies have shown that CBHA can induce differentiation and apoptosis (programmed cell death) in various transformed cell lines [, ]. Differentiation is the process by which immature cells become specialized cells with specific functions. Apoptosis is a natural process that eliminates damaged or unwanted cells.

The ability of CBHA to induce these processes suggests its potential use in cancer therapy. Cancer cells are characterized by uncontrolled proliferation and resistance to apoptosis. By promoting differentiation and cell death, CBHA may offer a novel approach for cancer treatment [, ].

m-Carboxycinnamic acid bishydroxamide is a chemical compound classified as a histone deacetylase inhibitor. Its chemical formula is . This compound is notable for its hybrid polar structure, which allows it to influence cellular processes such as differentiation and apoptosis in transformed cells. The compound acts by modulating the acetylation status of histones, thereby impacting gene expression and chromatin remodeling, crucial for various biological functions and developmental processes .

CBHA acts as an HDAC inhibitor. HDACs remove acetyl groups from histones, proteins that package DNA within the cell nucleus. This process regulates gene expression. CBHA binds to the catalytic domain of HDACs, preventing them from removing acetyl groups, potentially leading to altered gene expression patterns that may promote cell death in cancer cells [, ].

The primary chemical reaction involving m-carboxycinnamic acid bishydroxamide is its interaction with histone deacetylases, leading to the inhibition of these enzymes. This inhibition results in increased acetylation of histones, which is associated with enhanced gene expression. The compound can also participate in various reactions typical of hydroxamic acids, including the formation of complexes with metal ions, which may further influence its biological activity .

m-Carboxycinnamic acid bishydroxamide has demonstrated significant biological activities, particularly in the context of epigenetic regulation. Studies have shown that it can enhance the development of porcine somatic cell nuclear transfer embryos by improving histone acetylation levels, which are crucial for embryo viability and development . Additionally, it has been reported to induce terminal differentiation and apoptosis in various transformed cell lines, highlighting its potential use in cancer therapy .

The synthesis of m-carboxycinnamic acid bishydroxamide typically involves the following steps:

- Preparation of Cinnamic Acid Derivative: Starting from cinnamic acid, various functional groups are introduced to create a carboxylic acid derivative.

- Formation of Hydroxamic Acid: The introduction of hydroxylamine into the reaction mixture leads to the formation of the hydroxamic acid structure.

- Purification: The final product is purified through recrystallization or chromatography techniques to obtain a pure form suitable for biological testing.

These methods leverage standard organic synthesis techniques and may vary based on specific laboratory protocols or desired yields .

The applications of m-carboxycinnamic acid bishydroxamide span several fields:

- Cancer Research: Due to its ability to induce apoptosis in cancer cells, it is being explored as a potential therapeutic agent.

- Stem Cell Research: It enhances the reprogramming efficiency of somatic cells into induced pluripotent stem cells by modulating epigenetic marks.

- Developmental Biology: Its role in improving embryo viability makes it valuable for studies related to developmental processes and reproductive technologies .

Interaction studies have shown that m-carboxycinnamic acid bishydroxamide interacts with various proteins involved in epigenetic regulation. Notably, it has been found to increase the acetylation levels of histones at specific lysine residues (e.g., H3K9, H3K18) during embryonic development. This interaction is crucial for maintaining an open chromatin structure conducive to gene expression necessary for successful development .

Several compounds share structural or functional similarities with m-carboxycinnamic acid bishydroxamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Suberoylanilide hydroxamic acid | Hydroxamic Acid | First-generation histone deacetylase inhibitor |

| Valproic Acid | Short-chain Fatty Acid | Known for its anticonvulsant properties |

| Trichostatin A | Natural Product | Potent histone deacetylase inhibitor with broader effects |

| Butyric Acid | Short-chain Fatty Acid | Influences gene expression and has anti-inflammatory properties |

m-Carboxycinnamic acid bishydroxamide stands out due to its specific application in enhancing embryonic development and its unique hybrid polar characteristics that influence both differentiation and apoptosis pathways .

Synthetic Pathways for m-carboxycinnamic acid bishydroxamide Production

The synthesis of m-carboxycinnamic acid bishydroxamide represents a sophisticated approach to creating hybrid polar compounds with potent histone deacetylase inhibitory activity [1]. The compound is structurally designed to maximize the interaction with target enzymes through its dual hydroxamic acid functional groups, which serve as metal-chelating moieties essential for biological activity [2].

The primary synthetic approach involves the systematic conversion of carboxylic acid precursors to hydroxamic acid derivatives through established organic chemistry protocols . The synthesis typically begins with m-carboxycinnamic acid as the starting material, which undergoes activation followed by coupling with hydroxylamine to form the desired bishydroxamide product [1]. This compound was specifically developed as part of a series of hybrid polar compounds designed to induce terminal differentiation and apoptosis in transformed cells [1].

Key Reaction Mechanisms in Hydroxamide Formation

The formation of hydroxamic acids from carboxylic acid precursors proceeds through well-established nucleophilic acyl substitution mechanisms [4] [5]. The most commonly employed method involves the activation of carboxylic acids using coupling reagents followed by reaction with hydroxylamine salts [5]. For the synthesis of m-carboxycinnamic acid bishydroxamide, the reaction typically follows a two-stage process where both carboxylic acid functionalities are converted to hydroxamic acids.

The general mechanism begins with the activation of the carboxylic acid using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxybenzotriazole (EDC/HOBt) or cyanuric chloride [4]. This activation step forms a reactive intermediate that subsequently undergoes nucleophilic attack by hydroxylamine [5]. The use of cyanuric chloride as an activating agent has proven particularly effective for the synthesis of enantiopure hydroxamates of amino acids and peptides, yielding excellent results under mild conditions [4].

Alternative synthetic approaches include the use of ethyl chloroformate as an activating agent, which creates ethoxycarbonyl anhydride intermediates that react with hydroxylamine under neutral conditions [4]. This method is particularly advantageous for chemically sensitive substrates, as it avoids harsh reaction conditions that might lead to decomposition or side reactions [4].

The efficiency of hydroxamic acid formation can be significantly enhanced through the addition of catalytic amounts of potassium cyanide when starting from ester derivatives [4]. This catalytic system increases both the reaction rate and yield of hydroxamic acid formation in both solid and solution phase syntheses [4].

Optimization of Yield and Purity Parameters

The optimization of synthetic conditions for m-carboxycinnamic acid bishydroxamide production requires careful consideration of multiple parameters that influence both reaction efficiency and product quality [6] [7]. Temperature control represents a critical factor, as elevated temperatures generally increase reaction rates but may also promote unwanted side reactions or decomposition pathways [6]. For hydroxamic acid synthesis, temperatures typically range from room temperature to 70°C, with the optimal temperature depending on the specific coupling reagent employed [8].

Reaction time optimization involves balancing complete conversion of starting materials with minimization of product degradation [7]. Most hydroxamic acid syntheses require between 2 to 24 hours for completion, though this can be reduced through the use of more reactive coupling systems or elevated temperatures [4]. The use of automated reactors and real-time monitoring techniques allows for precise optimization of reaction time to maximize yield while maintaining high purity [6].

Solvent selection plays a crucial role in determining both reaction efficiency and product isolation [7]. Dimethylformamide and dimethyl sulfoxide are commonly employed for hydroxamic acid synthesis due to their ability to dissolve both polar and nonpolar components while stabilizing the reactive intermediates [9] [10]. Aqueous-organic solvent mixtures may also be employed, particularly when using water-soluble coupling reagents [4].

The choice of coupling reagent significantly impacts both yield and stereochemical integrity of the product [11] [12]. 1-Hydroxybenzotriazole-based systems are widely used due to their ability to minimize racemization and provide high coupling efficiency [11]. However, researchers must be aware that benzotriazole derivatives can exhibit explosive properties under certain conditions and require careful handling [11].

Purification optimization typically involves column chromatography using silica gel with appropriate solvent systems, followed by recrystallization to achieve the desired purity levels of greater than 95% [9] [10]. The crystalline nature of m-carboxycinnamic acid bishydroxamide facilitates purification through recrystallization techniques [9].

Spectroscopic Analysis of Molecular Configuration

Comprehensive spectroscopic characterization of m-carboxycinnamic acid bishydroxamide provides essential structural information necessary for confirming successful synthesis and understanding molecular behavior [13] [14]. The compound exhibits characteristic spectroscopic signatures that reflect its unique hydroxamic acid functionalities and aromatic framework .

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural characterization of m-carboxycinnamic acid bishydroxamide [13] [14]. The compound exhibits distinctive 1H NMR signals that reflect the electronic environment of protons within the molecular framework [13]. The aromatic protons typically appear in the 7.0-8.0 ppm region, with coupling patterns that provide information about substitution patterns on the benzene ring [15].

The hydroxamic acid NH protons represent critical diagnostic signals, often appearing as broad signals due to exchange with solvent or intramolecular hydrogen bonding [15]. The chemical shift of these protons is highly dependent on the solvent system employed, with deuterated dimethyl sulfoxide typically providing the most informative spectra for hydroxamic acid derivatives [13].

13C NMR spectroscopy provides complementary structural information, with the carbonyl carbons of the hydroxamic acid groups typically appearing around 160-170 ppm [15] [13]. The aromatic carbon signals provide detailed information about the substitution pattern and electronic distribution within the molecule [13]. The vinyl carbons of the cinnamic acid moiety exhibit characteristic chemical shifts that confirm the presence of the α,β-unsaturated system [15].

Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, can provide additional structural confirmation and help establish connectivity patterns within the molecule [16] [17]. These advanced techniques are particularly valuable for confirming the configuration of the double bond in the cinnamic acid portion of the molecule [15].

Temperature-dependent NMR studies may reveal information about conformational dynamics and hydrogen bonding patterns [18]. The hydroxamic acid functionalities are known to participate in intramolecular hydrogen bonding, which can influence both the chemical shifts and coupling patterns observed in NMR spectra [15].

Mass Spectrometry (MS) Validation

Mass spectrometry provides unambiguous molecular weight confirmation and fragmentation pattern analysis for m-carboxycinnamic acid bishydroxamide . The molecular ion peak at m/z 222.20 corresponds to the expected molecular weight, confirming the molecular formula C10H10N2O4 [2] [19]. High-resolution mass spectrometry techniques can provide mass accuracy sufficient to confirm the elemental composition and distinguish between potential isomers .

Electrospray ionization mass spectrometry represents the most commonly employed ionization method for hydroxamic acid derivatives, as it provides gentle ionization conditions that minimize fragmentation . The compound typically exhibits strong [M+H]+ and [M+Na]+ adduct ions under positive ionization conditions [20]. Negative ion mode may also provide valuable information, particularly for compounds containing multiple acidic functionalities [20].

Fragmentation patterns in tandem mass spectrometry experiments can provide structural confirmation and help identify the location of hydroxamic acid functionalities . Common fragmentation pathways for hydroxamic acids include loss of hydroxylamine (NH2OH, 33 Da) and formation of acylium ions through cleavage adjacent to the carbonyl carbon [5].

Atmospheric pressure chemical ionization may serve as an alternative ionization method, particularly for compounds that do not ionize efficiently under electrospray conditions [21]. The choice of ionization method can significantly impact the observed fragmentation patterns and should be optimized based on the specific structural features of the compound .

Crystallographic Studies of Active Conformations

X-ray crystallographic analysis provides the most detailed structural information available for m-carboxycinnamic acid bishydroxamide, revealing precise atomic positions and intermolecular interactions in the solid state [9] [18]. The compound crystallizes as a solid with well-defined unit cell parameters that can be determined through single crystal diffraction techniques [9] [10].

The crystallographic analysis reveals the three-dimensional arrangement of atoms within the molecule and provides information about bond lengths, bond angles, and torsional angles [18]. This information is crucial for understanding the conformational preferences of the molecule and predicting its interaction with biological targets [22]. The hydroxamic acid functionalities exhibit characteristic geometry that reflects their ability to coordinate with metal ions [18].

Intermolecular hydrogen bonding patterns observed in the crystal structure provide insights into the solid-state packing arrangements and may influence the physical properties of the compound [18]. The hydroxamic acid groups are capable of both donating and accepting hydrogen bonds, leading to complex three-dimensional networks in the crystal lattice [18].

Temperature-dependent crystallographic studies can reveal information about thermal motion and conformational flexibility [18]. Data collection at multiple temperatures, typically ranging from 150 K to 298 K, allows for the assessment of thermal parameters and identification of any temperature-induced phase transitions [18].

Disorder analysis may be necessary if the molecule exhibits conformational flexibility in the crystal lattice [18]. The hydroxamic acid functionalities, in particular, may show orientational disorder due to their ability to adopt multiple conformations stabilized by different hydrogen bonding patterns [18].

The crystal structure determination provides essential validation of the synthetic product and confirms the stereochemistry of the molecule [23]. This information is particularly important for compounds intended for biological applications, where stereochemical considerations can significantly impact activity [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Song Y, Hai T, Wang Y, Guo R, Li W, Wang L, Zhou Q. Epigenetic reprogramming, gene expression and in vitro development of porcine SCNT embryos are significantly improved by a histone deacetylase inhibitor--m-carboxycinnamic acid bishydroxamide (CBHA). Protein Cell. 2014 May;5(5):382-93. doi: 10.1007/s13238-014-0034-3. Epub 2014 Mar 14. PubMed PMID: 24627095; PubMed Central PMCID: PMC3996156.

3: Brunecky R, Alahuhta M, Bomble YJ, Xu Q, Baker JO, Ding SY, Himmel ME, Lunin VV. Structure and function of the Clostridium thermocellum cellobiohydrolase A X1-module repeat: enhancement through stabilization of the CbhA complex. Acta Crystallogr D Biol Crystallogr. 2012 Mar;68(Pt 3):292-9. doi: 10.1107/S0907444912001680. Epub 2012 Feb 14. PubMed PMID: 22349231.

4: Takai N, Ueda T, Nishida M, Nasu K, Matsuda K, Kusumoto M, Narahara H. CBHA is a family of hybrid polar compounds that inhibit histone deacetylase, and induces growth inhibition, cell cycle arrest and apoptosis in human endometrial and ovarian cancer cells. Oncology. 2006;70(2):97-105. Epub 2006 Apr 4. Retraction in: Takai N, Ueda T, Nishida M, Nasu K, Matsuda K, Kusumoto M, Narahara H. Oncology. 2015;88(5):320. PubMed PMID: 16601366.

5: Kataeva IA, Brewer JM, Uversky VN, Ljungdahl LG. Domain coupling in a multimodular cellobiohydrolase CbhA from Clostridium thermocellum. FEBS Lett. 2005 Aug 15;579(20):4367-73. PubMed PMID: 16054142.

6: Zhang Y, Adachi M, Kawamura R, Imai K. Bmf is a possible mediator in histone deacetylase inhibitors FK228 and CBHA-induced apoptosis. Cell Death Differ. 2006 Jan;13(1):129-40. PubMed PMID: 15947789.

7: Coffey DC, Kutko MC, Glick RD, Butler LM, Heller G, Rifkind RA, Marks PA, Richon VM, La Quaglia MP. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. Cancer Res. 2001 May 1;61(9):3591-4. PubMed PMID: 11325825.